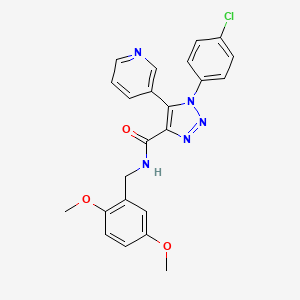
1-(4-chlorophenyl)-N-(2,5-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(2,5-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H20ClN5O3 and its molecular weight is 449.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-chlorophenyl)-N-(2,5-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazoles. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring, a chlorophenyl group, and a dimethoxybenzyl moiety, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to our target have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups like chlorine enhances this activity by increasing the lipophilicity and membrane permeability of the compounds .
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 μg/mL |
| Compound B | Staphylococcus aureus | 10 μg/mL |
| Target Compound | E. coli, S. aureus | TBD (To Be Determined) |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Triazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. In vitro studies have demonstrated that similar compounds can effectively reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Case Study: Anticancer Activity
In a study examining the effects of triazole derivatives on MCF-7 cells:
- Concentration Tested : 1-100 µM
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM with an IC50 value estimated at approximately 25 µM.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole compounds have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The target compound's structural features may contribute to these effects by modulating signaling pathways involved in inflammation .
The biological activity of this compound is believed to involve:
- Receptor Interaction : Binding to specific receptors involved in cell signaling.
- Enzyme Inhibition : Inhibiting key enzymes responsible for disease progression.
- Cellular Uptake : Enhanced cellular uptake due to hydrophobic interactions facilitated by the chlorophenyl group.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3/c1-31-19-9-10-20(32-2)16(12-19)14-26-23(30)21-22(15-4-3-11-25-13-15)29(28-27-21)18-7-5-17(24)6-8-18/h3-13H,14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZSDIQNMDVQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














